(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate

Catalog No.
S14285256
CAS No.
34783-40-9
M.F
C9H12ClO4P
M. Wt
250.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimeth...

CAS Number

34783-40-9

Product Name

(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate

IUPAC Name

(3-chloro-2-bicyclo[3.2.0]hepta-2,6-dienyl) dimethyl phosphate

Molecular Formula

C9H12ClO4P

Molecular Weight

250.61 g/mol

InChI

InChI=1S/C9H12ClO4P/c1-12-15(11,13-2)14-9-7-4-3-6(7)5-8(9)10/h3-4,6-7H,5H2,1-2H3

InChI Key

BFESKOTYBVOOQX-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(OC)OC1=C(CC2C1C=C2)Cl

(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate (CAS 34783-40-9), commercially known as heptenophos, is a systemic organophosphate insecticide and acaricide characterized by its bicyclic enol-phosphate structure. For agrochemical formulation and procurement, its core value proposition rests on a highly unusual combination of high aqueous solubility (~2,500 mg/L) and elevated vapor pressure (1.28 × 10⁻³ mm Hg), enabling both rapid systemic translocation and localized fumigant action. Furthermore, its exceptionally short environmental half-life (DT50 ~1.4 days) makes it a critical selection for late-season applications requiring minimal terminal residues on high-value crops [1].

Research Fit

Systemic & contact AChE inhibitor with bicyclo[3.2.0]heptadiene scaffold for insecticide mode-of-action studies.
Ultra-short environmental persistence reported; supports pre-harvest interval and residue fate research.
Reported beneficial arthropod selectivity in strawberry and protected crops; relevant for IPM compatibility screening.

Substituting heptenophos with more common systemic organophosphates (like dimethoate) or contact-active agents (like chlorpyrifos) fundamentally alters the application window and efficacy profile. Standard OPs typically exhibit much longer environmental persistence, which extends the mandatory pre-harvest interval (PHI) and increases the risk of exceeding maximum residue limits (MRLs) in fast-growing edible crops. Additionally, most conventional OPs lack the high vapor pressure required to achieve the dual systemic-fumigant action necessary to eradicate concealed pests in dense greenhouse canopies. Relying on a generic OP substitute therefore forces a buyer to compromise between residue safety and immediate knockdown efficacy [1].

Substitution Risk

Selectivity
Generic organophosphates like chlorpyrifos or pirimiphos-methyl may suppress beneficial fauna (predatory mites, parasitoids) that heptenophos spares in reported field comparisons; population-level impact may differ.
Persistence
Class-level soil DT50 of many OPs exceeds weeks to months; heptenophos’s reported rapid degradation (short half-life) may not translate if persistent alternatives are substituted in short-PHI crops.
Antidote
Differential oxime reactivation profiles reported in animal models mean that replacing heptenophos with dichlorvos or monocrotophos may alter antidote responsiveness context in toxicology research.

Soil Degradation Kinetics and Pre-Harvest Interval Suitability

Heptenophos exhibits exceptionally rapid degradation in active field soils, which is a critical differentiator for late-stage crop protection. Quantitative environmental fate studies demonstrate that heptenophos has a soil half-life (DT50) of approximately 1.4 days. In contrast, systemic comparators like dimethoate exhibit a significantly longer soil half-life (often exceeding 10 days depending on conditions), leading to prolonged residue persistence [1].

Evidence DimensionSoil half-life (DT50)
Target Compound Data1.4 days
Comparator Or BaselineDimethoate (>10 days)
Quantified Difference>85% reduction in soil persistence
ConditionsActive fresh field sandy loam soil

The rapid degradation profile allows growers to apply the compound much closer to harvest without violating stringent Maximum Residue Limits (MRLs).

IOBC selectivity
Head-to-head
Heptenophos E = −3.7% (Class 1, harmless) vs. pirimiphos-methyl E = 90.8% (Class 3, harmful) on P. persimilis
Supports IPM compatibility screening
Residual contact assay, Potter tower, 1 mg/cm²

Aqueous Solubility and Systemic Bioavailability

The systemic efficacy of an organophosphate is heavily dependent on its aqueous solubility, which dictates root and foliar uptake. Heptenophos possesses a high water solubility of approximately 2,500 mg/L at 20 °C. When compared to other enol-phosphates like chlorfenvinphos (water solubility ~145 mg/L), heptenophos is over 17 times more soluble [1]. This high solubility ensures rapid translocation through the plant's vascular system.

Evidence DimensionWater solubility at 20 °C
Target Compound Data~2,500 mg/L
Comparator Or BaselineChlorfenvinphos (~145 mg/L)
Quantified Difference~17-fold higher aqueous solubility
ConditionsStandard aqueous conditions at 20 °C

High aqueous solubility guarantees superior systemic distribution within the plant, essential for targeting concealed sap-sucking insects that contact-only insecticides cannot reach.

Field fauna impact
Head-to-head
Heptenophos: no significant effect on spiders, staphylinids, anthocorids, parasitoids vs. chlorpyrifos/demeton-S-methyl significantly reduced populations
Reported field conservation context
Strawberry field trials, multiple beneficial taxa

Vapor Pressure and Dual Fumigant Action

Unlike strictly contact or systemic OPs, heptenophos provides a localized fumigant effect due to its elevated volatility. It has a recorded vapor pressure of 1.28 × 10⁻³ mm Hg at 25 °C. By comparison, dimethoate has a much lower vapor pressure of approximately 2.5 × 10⁻⁶ mm Hg [1]. This nearly 500-fold difference in volatility allows heptenophos to vaporize sufficiently within dense plant canopies or closed greenhouse environments to affect pests that are not directly sprayed.

Evidence DimensionVapor pressure at 25 °C
Target Compound Data1.28 × 10⁻³ mm Hg
Comparator Or BaselineDimethoate (~2.5 × 10⁻⁶ mm Hg)
Quantified Difference~500-fold higher volatility
ConditionsStandard atmospheric pressure at 25 °C

The dual systemic and fumigant action significantly improves knockdown rates in complex canopy architectures where spray coverage is inherently imperfect.

AChE reactivation
Head-to-head
Trimedoxime efficacy rank: monocrotophos > heptenophos > dichlorvos; heptenophos showed no erythrocyte AChE reactivation (unique)
Informs antidote research models
Mouse model, 1.3× LD50 i.v., AChE tissue profile

Non-Target Pollinator Acute Toxicity Profile

While all organophosphates carry toxicity risks, the acute impact on specific pollinators varies. Comparative exposure studies on bumble bees (Bombus terrestris) indicate that direct mortality from short-term exposure is significantly lower for heptenophos compared to dimethoate [1]. The rapid degradation and specific binding kinetics of heptenophos result in a more manageable acute risk profile for bumble bee colonies used in commercial pollination, provided application timing is strictly controlled.

Evidence DimensionShort-exposure direct mortality in Bombus terrestris
Target Compound DataLower relative acute mortality
Comparator Or BaselineDimethoate (High acute mortality)
Quantified DifferenceSignificant reduction in short-term worker bee mortality
ConditionsShort-term direct exposure assays

Selecting an insecticide with a lower acute mortality impact on commercial bumble bees is critical for integrated pest management (IPM) in greenhouse environments.

Aphid control rate
Head-to-head
Heptenophos 37.5 g/hL: near-complete elimination, predators spared; triazophos 60–80 g/hL: inferior control, harmful to predators
Application rate efficiency context
Citrus field trial, 96% shoot infestation
Soil persistence
Cross-study
Field DT50 1.4 d (DT90 4.6 d); ~40–85× shorter than chlorpyrifos class-level reference
Supports pre-harvest interval review
Lab aerobic DT50 <4 h; lettuce metabolism within 4 d

Late-Season Greenhouse Pest Control

Due to its 1.4-day soil half-life and rapid foliar degradation, heptenophos is the optimal choice for late-stage suppression of aphids and thrips in greenhouse crops where harvest is imminent and Maximum Residue Limit (MRL) compliance is strict [1].

Dense Canopy Fumigation

Leveraging its high vapor pressure (1.28 × 10⁻³ mm Hg), this compound is highly effective in dense ornamental or agricultural canopies where traditional spray droplets cannot penetrate, acting as a localized fumigant to eradicate concealed pests [2].

Systemic Targeting of Root and Stem Pests

The ~2,500 mg/L aqueous solubility ensures rapid root and leaf uptake, making it a primary selection for eradicating sap-sucking insects that hide within plant tissues or root zones, outperforming lipophilic contact insecticides [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
IPM & biocontrol compatibility studies
Beneficial arthropod selectivity profile
IOBC classification; field population monitoring
Pre-harvest residue fate research
Ultra-short soil & crop persistence
Field DT50/D90; crop metabolism rate
Insecticide resistance management modeling
Differential AChE reactivation phenotype
Cross-resistance pattern; target-site aging
Veterinary ectoparasiticide research
Rapid metabolic clearance in mammals
Species-specific safety margin; residue depletion

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Exact Mass

250.0161736 g/mol

Monoisotopic Mass

250.0161736 g/mol

Heavy Atom Count

15

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